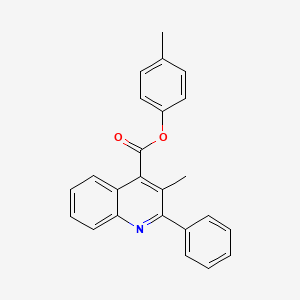![molecular formula C27H21BrN2O4 B12461826 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The bromo and oxo groups can be introduced through halogenation and oxidation reactions, respectively.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the bromo group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) for bromo substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
2-(1-chloro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide: Similar structure with a chloro group instead of a bromo group.
Uniqueness
The uniqueness of 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties.
Eigenschaften
Molekularformel |
C27H21BrN2O4 |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21BrN2O4/c1-34-16-12-10-15(11-13-16)29-21(31)14-30-25(32)23-22-17-6-2-4-8-19(17)27(28,24(23)26(30)33)20-9-5-3-7-18(20)22/h2-13,22-24H,14H2,1H3,(H,29,31) |
InChI-Schlüssel |
SVXVYOUTJLIOFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![3,5-Dimethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12461820.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)
